molecular formula C47H51NO14 B045945 Paclitaxel Photodegradant CAS No. 146139-03-9

Paclitaxel Photodegradant

Cat. No.: B045945
CAS No.: 146139-03-9
M. Wt: 853.9 g/mol
InChI Key: DVCCAPSSSZMPLX-JAUDPLDNSA-N
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Description

Paclitaxel photodegradant is a compound derived from the degradation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is known for its effectiveness in treating various types of cancers, including ovarian, breast, and lung cancers. The photodegradation of paclitaxel occurs when it is exposed to light, leading to the formation of various degradation products. Understanding these degradation products is crucial for ensuring the stability and efficacy of paclitaxel in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of paclitaxel photodegradant involves exposing paclitaxel to light under controlled conditions. This can be achieved using ultraviolet light or sunlight. The reaction conditions, such as the intensity and duration of light exposure, temperature, and solvent used, can significantly influence the degradation process and the resulting products .

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in a controlled environment to ensure consistency and reproducibility. This involves using specialized equipment to regulate light exposure and other reaction conditions. The degradation products are then isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Paclitaxel photodegradant undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the study of this compound include:

Major Products Formed

The major products formed from the photodegradation of paclitaxel include hydroxylated paclitaxel, deacetylated paclitaxel, and other structurally modified derivatives. These products are characterized using advanced analytical techniques to understand their structure and properties .

Scientific Research Applications

Paclitaxel photodegradant has several scientific research applications, including:

Mechanism of Action

The mechanism of action of paclitaxel photodegradant involves its interaction with cellular components. Paclitaxel itself works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The degradation products of paclitaxel may have different mechanisms of action, depending on their structure and reactivity. Some degradation products may retain the ability to interact with microtubules, while others may have different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to paclitaxel photodegradant include other taxane derivatives and their degradation products. Some of these compounds include:

Uniqueness

This compound is unique due to its specific degradation pathway and the resulting products. The study of these degradation products provides valuable insights into the stability and efficacy of paclitaxel, which is crucial for its use in cancer treatment .

Properties

CAS No.

146139-03-9

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

IUPAC Name

[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1

InChI Key

DVCCAPSSSZMPLX-JAUDPLDNSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

SMILES

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

Canonical SMILES

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O

Synonyms

(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate;  3H-4,7a-Methanocycl

Origin of Product

United States

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